Product packaging for 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane(Cat. No.:CAS No. 215877-64-8)

3,3,5,7,7-Pentamethyl-1,2,4-trioxepane

Cat. No.: B14258467
CAS No.: 215877-64-8
M. Wt: 174.24 g/mol
InChI Key: DALNRYLBTOJSOH-UHFFFAOYSA-N
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Description

3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (CAS 215877-64-8) is an organic peroxide known commercially as Trigonox® 311 . This liquid-form peroxide serves as a highly effective initiator and crosslinking agent in materials science research, particularly for the crosslinking of natural rubber, synthetic rubbers, and various polyolefins . Its mechanism of action involves thermal decomposition to generate oxygen-centered free radicals, which subsequently initiate the cross-linking of polymer chains, thereby enhancing the material's thermal and mechanical properties . In industrial research and development, this compound is critical for producing controlled rheology polypropylene, where it helps in strategically reducing molecular weight and narrowing the molecular weight distribution during extrusion, thus improving processability . Furthermore, it is widely used as a curing agent in the production of copper clad laminates (CCL) for printed circuit boards, where its precise concentration directly impacts the cross-linking and curing degree of the resin, affecting the final product's dielectric properties and thermal stability—a key consideration for 5G communications infrastructure . The compound has a safe processing temperature of approximately 180°C, with a typical crosslinking temperature around 220°C . It is listed in the Inventory of Existing Chemical Substances in China (IECSC), facilitating its use in regulated markets . This product is intended for laboratory research purposes only and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B14258467 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane CAS No. 215877-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

215877-64-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3,3,5,7,7-pentamethyl-1,2,4-trioxepane

InChI

InChI=1S/C9H18O3/c1-7-6-8(2,3)11-12-9(4,5)10-7/h7H,6H2,1-5H3

InChI Key

DALNRYLBTOJSOH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OOC(O1)(C)C)(C)C

Origin of Product

United States

Synthetic Methodologies for 3,3,5,7,7 Pentamethyl 1,2,4 Trioxepane and Analogues

Advanced Approaches in 1,2,4-Trioxepane Ring Construction

The synthesis of the 1,2,4-trioxepane ring is accomplished through several sophisticated methods, primarily involving the formation of key peroxide precursors followed by cyclization.

Thiol-Olefin Co-Oxygenation (TOCO) Methodology for β-Hydroxy Peroxide Precursors

The Thiol-Olefin Co-Oxygenation (TOCO) methodology provides an effective route to functionalized 1,2,4-trioxepanes. nih.govug.edu.gh This process involves the co-oxygenation of substituted allylic alcohols in the presence of thiols to generate β-hydroxy peroxide intermediates. nih.govresearchgate.net These precursors can then be condensed with various ketones to form the desired trioxepane ring system in good yields. nih.govug.edu.gh A key advantage of this method is that the resulting phenylsulfenyl group on the trioxepane structure can be further manipulated, allowing for convenient modifications to the substituents. nih.govug.edu.gh

Photooxygenation Strategies of Homoallylic Alcohols for γ-Hydroxyhydroperoxide Intermediates

Photooxygenation of homoallylic alcohols using singlet oxygen is a highly regioselective strategy for producing γ-hydroxyhydroperoxide intermediates, which are crucial precursors for 1,2,4-trioxepanes. nih.govresearchgate.net This reaction, often referred to as an ene reaction, efficiently introduces the necessary hydroperoxide functionality. nih.gov For instance, homoallylic alcohols derived from cyclopropyl (B3062369) methyl ketone react with singlet oxygen to yield γ-hydroxyhydroperoxides in yields ranging from 57% to 72%. nih.govresearchgate.netfigshare.com The structures of these γ-hydroxyhydroperoxides can be confirmed by reducing them with sodium borohydride (B1222165) to the corresponding diol and subsequent analysis. researchgate.net

Below is a table summarizing the yields of γ-hydroxyhydroperoxides obtained from the photooxygenation of various homoallylic alcohols.

PrecursorProductYield (%)
Homoallylic alcohol 4aγ-hydroxyhydroperoxide 5a57-72
Homoallylic alcohol 4bγ-hydroxyhydroperoxide 5b57-72
Homoallylic alcohol 4cγ-hydroxyhydroperoxide 5c57-72
Homoallylic alcohol 4dγ-hydroxyhydroperoxide 5d57-72
Homoallylic alcohol 12γ-hydroxyhydroperoxide 1367
Data sourced from multiple studies. nih.govresearchgate.net

Acid-Catalyzed Cyclization Reactions for Peroxide Ring Formation

The formation of the 1,2,4-trioxepane ring from γ-hydroxyhydroperoxide intermediates is typically achieved through acid-catalyzed cyclization. nih.govresearchgate.net This step involves reacting the γ-hydroxyhydroperoxide with a ketone or an aldehyde in the presence of an acid catalyst. nih.gov Common ketones used for this purpose include acetone, cyclopentanone, and cyclohexanone (B45756), which lead to the formation of spiro-1,2,4-trioxepanes in good yields. nih.govresearchgate.net The highly acidic conditions of the reaction mixture can promote the formation of carbocationic intermediates, which then undergo ring closure to yield the final trioxepane structure. nih.gov For example, the reaction of γ-hydroxyhydroperoxides (5a-d) with acetone, cyclopentanone, and cyclohexanone furnishes the corresponding 1,2,4-trioxepanes (8a-d, 9a-d, and 10a-d) efficiently. nih.govresearchgate.netresearchgate.net This method is analogous to the synthesis of 1,2,4-trioxanes from vicinal hydroxy hydroperoxides. nih.gov

Condensation Reactions Involving β-Hydroxy Peroxides and Ketones

A key strategy for constructing the 1,2,4-trioxepane ring involves the direct condensation of β-hydroxy peroxides with ketones. nih.gov This reaction is often performed in situ following the formation of the β-hydroxy peroxide via the TOCO methodology. nih.govug.edu.gh The condensation proceeds readily and provides a series of functionalized 1,2,4-trioxepanes in good yields. nih.gov This approach is synthetically efficient as it combines the formation of the precursor and the final cyclization into a streamlined process. nih.govug.edu.gh

Lewis Acid-Mediated Cyclization Pathways

Lewis acids serve as effective catalysts in the synthesis of various organic peroxides, including the formation of cyclic peroxide structures. mdpi.com In the context of trioxepane synthesis, Lewis acids can mediate the cyclization of appropriate hydroperoxide precursors. For example, Lewis acids like SnCl₄ have been shown to be efficient catalysts for the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide, demonstrating their utility in forming peroxide-containing rings. mdpi.com Other Lewis acids such as TiCl₄ and SnCl₄ can induce intramolecular cyclization of peroxyacetals to form cyclic peroxides like 1,2-dioxanes and 1,2-dioxepanes. mdpi.com This principle can be extended to the formation of 1,2,4-trioxepanes from suitable γ-hydroxyhydroperoxide precursors, where the Lewis acid activates the carbonyl group of the ketone and facilitates the ring-closing reaction.

Stereoselective Synthesis of 1,2,4-Trioxepane Derivatives

The stereoselective synthesis of 1,2,4-trioxepane derivatives is an area of significant interest, aiming to control the three-dimensional arrangement of atoms in the final molecule. While the photooxygenation of homoallylic alcohols is noted for its high regioselectivity in forming γ-hydroxyhydroperoxides, the literature provides less specific detail on achieving high stereoselectivity in the subsequent cyclization to form the trioxepane ring. nih.govresearchgate.net However, in related systems, such as the synthesis of 1,2-dioxanes, high diastereoselectivity has been achieved during cyclization when the substituents on the precursor molecule are sterically differentiated. nih.gov For instance, the cyclization of certain unsaturated hydroperoxides yielded 1,2-dioxanes as a single diastereomer. nih.gov Similar principles of steric control could potentially be applied to the synthesis of 1,2,4-trioxepane derivatives to achieve stereocontrol.

Enantiomerically Pure Trioxepane Synthesis from Chiral Building Blocks (e.g., d-Glucose)

The quest for enantiomerically pure cyclic peroxides has led researchers to explore the use of chiral starting materials, with d-glucose (B1605176) emerging as a prominent precursor. The synthesis of novel enantiomerically pure 1,2,4-trioxepanes has been successfully achieved starting from d-glucose. nih.govfigshare.comacs.org This approach leverages the inherent chirality of the glucose molecule to induce stereoselectivity in the final trioxepane product.

The synthetic strategy typically involves a multi-step sequence, beginning with the modification of the d-glucose scaffold to introduce the necessary functional groups for the subsequent formation of the trioxepane ring. These transformations are designed to proceed with high stereochemical control, preserving the chirality of the starting material. The conformational behavior of the resulting d-glucose-derived 1,2,4-trioxepanes has been studied using low-temperature NMR and substantiated by DFT calculations, providing valuable insights into their three-dimensional structures. nih.govfigshare.comacs.org

Diastereoselective Control in Cyclic Peroxide Formation

Achieving diastereoselective control is a critical aspect of synthesizing complex cyclic peroxides, as the relative stereochemistry of the substituents can significantly impact the biological activity of the molecule. While specific studies focusing exclusively on the diastereoselective synthesis of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane are limited, the principles of diastereoselective control in the formation of related cyclic peroxide systems offer valuable insights.

The formation of the cyclic peroxide ring often proceeds through the reaction of a hydroperoxide with a carbonyl compound or an alkene. The diastereoselectivity of this cyclization step can be influenced by several factors, including the nature of the starting materials, the reaction conditions, and the presence of chiral auxiliaries or catalysts. For instance, the use of chiral catalysts in the epoxidation of cyclic allylic alcohols has been shown to be an effective method for achieving stereocontrol.

In the context of trioxepane synthesis, the stereochemistry of the diol or its synthetic equivalent used as a precursor plays a crucial role in determining the final diastereomeric outcome. The relative orientation of the substituents on the precursor molecule can direct the approach of the incoming peroxide moiety, leading to the preferential formation of one diastereomer over the other.

Evolution of Synthetic Routes and Strategies for Yield Optimization

One of the key advancements has been the development of the thiol-olefin co-oxygenation (TOCO) methodology. nih.gov This approach involves the reaction of substituted allylic alcohols with a thiol and oxygen to generate β-hydroxy peroxides, which can then be condensed with ketones in situ to afford functionalized 1,2,4-trioxepanes in good yields. nih.gov This one-pot procedure offers a more streamlined and efficient route to these compounds compared to earlier multi-step methods.

Another important strategy involves the photooxygenation of homoallylic alcohols. This method utilizes the reaction of singlet oxygen with homoallylic alcohols to produce γ-hydroxyhydroperoxides, which can then undergo acid-catalyzed cyclization with ketones to furnish 1,2,4-trioxepanes. researchgate.net The yields of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the acid catalyst.

Strategies for yield optimization often focus on several key aspects of the reaction, including:

Catalyst Selection: The choice of catalyst for the cyclization step is critical. Various Lewis and Brønsted acids have been explored to promote the efficient formation of the trioxepane ring while minimizing side reactions.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and solvent can have a significant impact on the yield and purity of the product.

Precursor Design: The structure of the starting materials can influence the facility of the cyclization reaction. Careful design of the precursors to favor the desired ring-closure can lead to improved yields.

Analogous Synthetic Routes for Related Cyclic Peroxide Systems (e.g., Aza-peroxides, Tetraoxanes)

The synthetic methodologies developed for 1,2,4-trioxepanes have found parallels in the synthesis of other cyclic peroxide systems, such as aza-peroxides and tetraoxanes. These related heterocyclic compounds also exhibit interesting biological activities and have been the subject of extensive synthetic efforts.

Aza-peroxides , which contain a nitrogen atom in the peroxide ring, can be synthesized through various methods. One common approach involves the condensation of a suitable amino-hydroperoxide precursor with a carbonyl compound. The synthesis of stable cyclic aza-peroxides has been a focus of research, with several approaches being developed. researchgate.net

Tetraoxanes , which are six-membered rings containing four oxygen atoms, are another important class of cyclic peroxides. The most general method for their formation involves the acid-catalyzed addition of hydrogen peroxide to a carbonyl compound, followed by the cyclization of the resulting hydroperoxide intermediates. ingentaconnect.com Symmetrical tetraoxanes can also be synthesized via the ozonolysis of alkenes. rsc.org A variety of catalysts and reaction conditions have been explored to optimize the synthesis of both symmetrical and unsymmetrical tetraoxanes. rsc.orgnih.govworldscientific.com

Reaction Mechanisms and Chemical Reactivity of 3,3,5,7,7 Pentamethyl 1,2,4 Trioxepane

Peroxide Bond Cleavage Mechanisms within the Trioxepane Framework

The cleavage of the peroxide bond is the pivotal step in the chemistry of 1,2,4-trioxepanes, dictating their transformation into various products. This process can be initiated through several pathways, including interaction with transition metals or thermal induction, leading to the formation of reactive intermediates.

Ferrous Ion-Mediated Peroxide Activation and Reactive Intermediate Generation

The interaction with ferrous ions (Fe(II)) is a key chemical activation pathway for many cyclic peroxides. For the 1,2,4-trioxepane class, this interaction is notably less efficient compared to related six-membered 1,2,4-trioxanes. nih.gov This reduced reactivity is attributed to the inherent stability of the trioxepane system towards ferrous-mediated degradation. nih.gov

Computational studies using Frontier Molecular Orbital (FMO) theory reveal that the antibonding sigma orbital (σ*) of the peroxide moiety in 1,2,4-trioxepanes is higher in energy and thus less accessible to attack by Fe(II) than in their 1,2,4-trioxane (B1259687) counterparts. nih.gov Despite this lower reactivity, the fundamental mechanism involves the cleavage of the peroxide bond by Fe(II), which generates carbon-centered radical intermediates. nih.govresearchgate.net These reactive species are capable of further reactions, such as the alkylation of biological targets like heme. nih.govunomaha.edu However, for a set of homologous spiroadamantyl cyclic peroxides, it was found that Fe(II) reactivity is a necessary but not solely sufficient condition for biological activity, which also depends on the subsequent efficiency of heme alkylation by the generated radicals. nih.govunl.edu

Homolytic Cleavage Pathways of the Peroxide Bond

Under thermal conditions, the peroxide bond within the 1,2,4-trioxepane ring undergoes homolytic cleavage, a process where the bond breaks symmetrically to produce two radical species. nih.gov This unimolecular homolysis is typically the rate-determining first step in the thermal decomposition of cyclic peroxides. researchgate.net The process is initiated by supplying sufficient energy, usually in the form of heat, to overcome the bond dissociation energy of the relatively weak O-O bond. rsc.org The initial products of this homolysis are diradicals, which are highly unstable and rapidly undergo further reactions.

Radical Formation and Subsequent Reactions

Following the initial homolytic cleavage of the peroxide bond, a cascade of radical reactions ensues. The initially formed diradical can undergo further fragmentation and rearrangement. For 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane, commercially known as Trigonox® 311, the major decomposition products observed are methane, acetone, isopropyl acetate, 3-hydroxy-1,3-dimethylbutyl acetate, and 3-methoxy-1,3-dimethylbutyl acetate. The formation of these products is indicative of complex fragmentation pathways involving carbon-centered radicals.

Similarly, when activated by Fe(II), the peroxide bond cleavage leads to carbon-centered radicals. nih.gov In biological contexts, these radicals are hypothesized to be the agents responsible for the compound's activity, for instance, through the alkylation of heme or other cellular targets. unomaha.eduunl.edu

Influence of Electronic and Steric Factors of Substituents on Peroxide Lability

The stability and reactivity, or lability, of the peroxide bond are significantly influenced by both electronic and steric factors imposed by the substituents on the trioxepane ring.

Electronic Factors: As previously mentioned, the energy of the peroxide's LUMO (Lowest Unoccupied Molecular Orbital), which corresponds to the σ* orbital, is a key determinant of its reactivity with reducing agents like Fe(II). 1,2,4-trioxepanes possess a less accessible, higher-energy LUMO compared to 1,2,4-trioxanes, rendering them electronically less susceptible to activation. nih.gov

Steric Factors: Steric hindrance around the peroxide bond is a major factor controlling the rate of reaction. nih.gov The seven-membered ring of 1,2,4-trioxepanes can adopt conformations that shield the peroxide bond from attack. For instance, in spiroadamantyl derivatives, the methylene (B1212753) groups of the trioxepane ring lead to greater steric crowding compared to analogous five-membered trioxolanes or six-membered trioxanes. unl.edu This increased steric bulk decreases the accessibility of the peroxide bond, thereby reducing its reactivity with external reagents like ferrous ions. unl.edu

Chemical Transformations Retaining the 1,2,4-Trioxepane Ring

While many reactions of 1,2,4-trioxepanes involve the cleavage of the peroxide ring, chemical transformations can be performed on the substituents of the ring without disrupting the core trioxepane framework. Research has shown that functional groups attached to the trioxepane scaffold can be chemically modified. For example, a phenylsulfenyl group on a spiro-trioxepane was successfully manipulated, demonstrating that the 1,2,4-trioxepane ring is stable enough to withstand certain reaction conditions, allowing for the synthesis of diverse derivatives. nih.gov Such modifications are crucial for structure-activity relationship (SAR) studies.

Decomposition Kinetics and Thermal Stability Profiles of 1,2,4-Trioxepanes

Organic peroxides are recognized as thermally unstable substances that can undergo self-accelerating decomposition. nouryon.com The thermal stability of this compound (Trigonox® 311) has been characterized for its industrial applications. It has a safe processing temperature of 180°C and a typical crosslinking temperature of 220°C. nouryon.comalitapolymer.com

The potential for thermal runaway is quantified by the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. nouryon.com The SADT is determined using the Heat Accumulation Storage Test. nouryon.com The decomposition of organic peroxides often follows first-order or nth-order reaction kinetics. researchgate.net While specific kinetic parameters for this compound are not detailed in the provided search results, data from analogous cyclic peroxides can provide insight. For example, the thermal decomposition of cis-fused 1,2,4-trioxanes has been studied, and their activation parameters determined, showing a stepwise radical process. researchgate.net

Table 1: Activation Parameters for the Thermolysis of an Analogous cis-Fused 1,2,4-Trioxane in Different Solvents. (Data for cis-6-phenyl-5,6-(2-phenylpropyliden)-3,3-pentamethylene-1,2,4-trioxacyclohexane)
SolventΔH# (kcal mol⁻¹)ΔS# (cal mol⁻¹ K⁻¹)ΔG# (kcal mol⁻¹)
Methanol20.2 ± 0.60.1 ± 1.620.2 ± 0.6
Benzene15.4 ± 0.2-13.2 ± 0.520.5 ± 0.2

Reactivity with Diverse Chemical Species and Catalytic Systems

This compound, commercially known as Trigonox 311, is a monofunctional organic peroxide characterized by its notable thermal stability at ambient temperatures and predictable reactivity at elevated temperatures. nouryon.comalitapolymer.com Its primary industrial application is as a crosslinking agent for natural and synthetic rubbers, as well as polyolefins. alitapolymer.comspecialchem.com The reactivity of this compound is largely dictated by the thermal cleavage of the peroxide bond, which initiates free-radical polymerization.

The compound exhibits high scorch safety, meaning it remains largely unreactive during the initial stages of polymer processing. specialchem.com Significant decomposition and initiation of crosslinking only occur at high temperatures. alitapolymer.com This thermal behavior is critical for its application in processes like the production of crosslinked polyethylene (B3416737) (PEX) pipes. specialchem.com A patent comparing it with other peroxides highlights that its lower reactivity allows for the degradation reaction in polypropylene (B1209903) to be initiated at a later, higher temperature stage, which can be advantageous in controlling polymer rheology. google.com

Thermally induced decomposition of this compound proceeds via homolytic cleavage of the O-O bond, generating radical species that subsequently react with the polymer backbone to form crosslinks. The major decomposition products identified are methane, acetone, isopropyl acetate, 3-hydroxy-1,3-dimethylbutyl acetate, and 3-methoxy-1,3-dimethylbutyl acetate. nouryon.com

While primarily governed by temperature, the reactivity of this compound is also influenced by the presence of other chemical species. It is known to react with reducing agents such as amines, as well as with acids, alkalis, and heavy metal compounds like accelerators and metal soaps. nouryon.com These substances can induce decomposition at temperatures lower than what is typically required for thermal initiation.

Interactive Data Table: Thermal Properties of this compound

PropertyValueReference
Safe Processing Temperature180°C (rheometer ts2 > 20 min) alitapolymer.com
Typical Crosslinking Temperature220°C (rheometer t90 about 12 min) alitapolymer.com
Self-Accelerating Decomposition Temp. (SADT)120°C nouryon.com

Comparative Mechanistic Studies with Other Cyclic Peroxides (e.g., 1,2,4-Trioxolanes, 1,2,4-Trioxanes)

The reactivity of the 1,2,4-trioxepane ring system has been compared to other cyclic peroxides, particularly the five-membered 1,2,4-trioxolanes (ozonides) and six-membered 1,2,4-trioxanes. These studies, often in the context of antimalarial drug development, reveal significant differences in reactivity, primarily concerning their interaction with iron(II) species. nih.govresearchgate.net

The key finding is that 1,2,4-trioxepanes are substantially more stable and less reactive towards ferrous iron-mediated degradation than their smaller-ring counterparts. nih.gov This inherent stability is the primary reason for their lack of antimalarial activity, as the proposed mechanism of action for peroxide antimalarials involves activation by intraparasitic heme iron. researchgate.net

The difference in reactivity can be explained by molecular orbital theory. Frontier Molecular Orbital (FMO) calculations have demonstrated that the antibonding sigma orbital (σ*) of the peroxide moiety in 1,2,4-trioxanes is lower in energy and thus more accessible for attack by an iron(II) catalyst compared to the analogous orbital in 1,2,4-trioxepanes. nih.gov This higher energy LUMO in trioxepanes results in a greater activation barrier for the reductive cleavage of the peroxide bond.

This trend is consistent across different substituted derivatives. For instance, studies on spiroadamantyl derivatives of 1,2,4-trioxolanes, 1,2,4-trioxanes, and 1,2,4-trioxepanes have shown that the trioxepanes are the least reactive towards iron(II) sulfate. This reduced reactivity correlates with a lack of biological activity. The increased stability of the seven-membered ring system makes the peroxide bond less susceptible to the reductive activation required for cytotoxicity in malaria parasites.

Interactive Data Table: Comparative Reactivity of Cyclic Peroxides with Iron(II)

Cyclic Peroxide ClassRelative Reactivity with Fe(II)Antimalarial ActivityMechanistic RationaleReference
1,2,4-TrioxolanesHighOften PotentFe(II) mediated cleavage of peroxide bond nih.gov
1,2,4-TrioxanesModerate to HighOften PotentLower energy, accessible σ* orbital for Fe(II) attack nih.gov
1,2,4-Trioxepanes Low / Inactive Inactive Higher energy, less accessible σ orbital; inherent stability* nih.gov

Structural Analysis and Conformational Studies of 1,2,4 Trioxepane Systems

Spectroscopic Characterization Techniques for Ring System Elucidation

The elucidation of the complex structure of 1,2,4-trioxepane systems relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of 1,2,4-trioxepane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the 1,2,4-trioxepane ring are characteristic of their bonding environment. Carbons bonded to two oxygen atoms (acetal or ketal carbons) typically resonate at lower fields (higher ppm values) compared to those bonded to a single oxygen atom or only to other carbon atoms.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex spectra of substituted 1,2,4-trioxepanes. These 2D NMR experiments help establish the connectivity between protons and carbons, confirming the cyclic structure and the positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3-CH₃1.2 - 1.520 - 30
C5-CH₃1.0 - 1.315 - 25
C5-H3.5 - 4.570 - 80
C6-H₂1.5 - 2.530 - 40
C7-CH₃1.2 - 1.520 - 30

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (IR) Applications for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of 1,2,4-trioxepanes, IR spectroscopy can confirm the presence of the characteristic peroxide (O-O) and ether (C-O) linkages.

The O-O stretching vibration in organic peroxides typically gives rise to a weak to medium absorption band in the region of 800-900 cm⁻¹. However, this band can be difficult to identify due to its low intensity and potential overlap with other absorptions in the fingerprint region. The C-O stretching vibrations of the ether linkages within the trioxepane ring are expected to produce strong absorption bands in the 1000-1200 cm⁻¹ region. The precise position of these bands can provide clues about the ring conformation.

For this compound, the IR spectrum would also be characterized by strong C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups in the 2850–2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for 1,2,4-Trioxepane Systems

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Peroxide (O-O)Stretching800 - 900Weak to Medium
Ether (C-O)Stretching1000 - 1200Strong
Alkane (C-H)Stretching2850 - 2960Medium to Strong
Alkane (C-H)Bending1350 - 1470Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern. For this compound, mass spectrometry can confirm the molecular weight (174.24 g/mol ) and offer insights into the stability of the trioxepane ring.

The fragmentation of 1,2,4-trioxepanes under mass spectrometric conditions is expected to be initiated by the cleavage of the weak peroxide bond. Subsequent fragmentation pathways may involve the loss of small neutral molecules such as water, formaldehyde, or acetone, as well as radical-induced cleavages of the carbon-carbon bonds within the ring. The resulting fragment ions can provide valuable information for elucidating the original structure.

Electron ionization (EI) and chemical ionization (CI) are common ionization techniques used for the analysis of cyclic peroxides. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further aiding in the structural confirmation.

Stereochemical Aspects of the this compound Ring System

The stereochemistry of the this compound ring system is an important aspect of its structural analysis. The presence of chiral centers within the molecule gives rise to the possibility of stereoisomers.

In this compound, the carbon atom at position 5 (C5) is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, and two different parts of the trioxepane ring. The presence of this single chiral center means that the molecule can exist as a pair of enantiomers (R and S configurations). These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The presence of other substituents on the trioxepane ring can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The specific stereochemistry of the substituents can significantly influence the biological activity and reactivity of the molecule.

Conformational Dynamics and Energetic Landscapes of Trioxepane Rings

The seven-membered 1,2,4-trioxepane ring is a flexible system that can adopt several different conformations. The most stable conformations are those that minimize steric strain and torsional strain. The two most common conformations for seven-membered rings are the chair and boat forms, along with various twist-chair and twist-boat intermediates.

For the 1,2,4-trioxepane ring, the presence of the three oxygen atoms and the peroxide bond will influence the conformational preferences. Computational studies are often employed to explore the energetic landscape of these ring systems and to predict the most stable conformations. The relative energies of the different conformers determine their populations at a given temperature.

The substituents on the trioxepane ring also play a crucial role in determining the preferred conformation. In this compound, the bulky methyl groups will have a significant impact on the conformational equilibrium, favoring conformations that minimize steric interactions between these groups.

X-ray Crystallography and Solid-State Structural Investigations

Computational and Theoretical Investigations of 1,2,4 Trioxepane

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to understand the geometry and electronic properties of peroxide-containing molecules, which are crucial for determining their stability and reactivity.

While specific DFT studies on 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane are not extensively documented in publicly available literature, research on analogous 1,2,4-trioxepanes and related 1,2,4-trioxanes provides a framework for understanding its characteristics. nih.govunl.edu DFT calculations are used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which helps in identifying the most stable three-dimensional arrangement of the atoms. nih.govresearchgate.net

For peroxide molecules, the electronic structure, particularly the nature of the peroxide bond (O-O), is of primary interest. Frontier Molecular Orbital (FMO) calculations, often performed using DFT, are critical. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The LUMO of a peroxide is typically the antibonding σ* orbital of the O-O bond. A lower LUMO energy suggests the molecule is more susceptible to nucleophilic attack or reductive cleavage, a key step in the mechanism of action for antimalarial peroxides like artemisinin (B1665778). nih.govunl.edu

Studies comparing 1,2,4-trioxanes and 1,2,4-trioxepanes have shown that the LUMO (σ* orbital) of the peroxide moiety in 1,2,4-trioxepane analogues is generally higher in energy than in their 1,2,4-trioxane (B1259687) counterparts. nih.gov This higher energy level indicates that the peroxide bond in the seven-membered trioxepane ring is less accessible for attack by agents like Fe(II), rendering the molecule more stable and less reactive. nih.govunl.edu This increased stability is a key reason why many 1,2,4-trioxepanes show lower biological activity compared to their trioxane (B8601419) relatives. nih.gov

Table 1: Key Electronic and Geometric Parameters Investigated by DFT

Parameter Significance Typical Findings for 1,2,4-Trioxepanes
Optimized Geometry Provides the most stable 3D structure, including bond lengths and angles. nih.gov The seven-membered ring adopts specific conformations to minimize steric strain.
HOMO Energy Indicates the ability to donate electrons; related to reactivity with electrophiles. Influenced by substituents on the trioxepane ring.
LUMO Energy Indicates the ability to accept electrons; crucial for peroxide bond cleavage. nih.gov Generally higher than in corresponding 1,2,4-trioxanes, suggesting greater stability. nih.gov
HOMO-LUMO Gap Relates to the electronic stability of the molecule. A larger gap typically correlates with higher kinetic stability.

| Mulliken Charge Distribution | Shows the partial charges on each atom, identifying electrophilic and nucleophilic sites. | The peroxide oxygens are key sites for interaction and reaction. |

Quantum Chemical Studies of Peroxide Reactivity and Transition State Analysis

Quantum chemical studies are instrumental in mapping out the reaction pathways of peroxide compounds. The reactivity of the 1,2,4-trioxepane ring is centered on the cleavage of the endoperoxide bridge, a process that can be initiated by various means, including interaction with transition metals like iron. nih.govnih.govresearchgate.net

The mechanism of action for many biologically active peroxides, such as the antimalarial drug artemisinin (a 1,2,4-trioxane), involves reductive activation by ferrous iron (Fe(II)), which is believed to be supplied by heme within the malaria parasite. unl.edunih.gov This reaction generates highly reactive carbon-centered radicals that are responsible for the drug's parasiticidal effects. unl.edunih.gov Quantum chemical calculations can model this activation step, determining the energy barriers for different potential pathways. nih.govresearchgate.netacs.org

For 1,2,4-trioxepanes, comparative studies have shown that their reaction with Fe(II) is significantly slower than that of analogous 1,2,4-trioxanes or 1,2,4-trioxolanes (ozonides). unl.edunih.gov This reduced reactivity is attributed to the inherent stability of the trioxepane ring system. nih.gov Computational models support this by showing a higher energy barrier for the initial interaction and cleavage of the peroxide bond.

Transition state analysis is a critical component of these studies. By calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy of the reaction. A higher activation energy implies a slower reaction rate. These calculations have helped to rationalize why 1,2,4-trioxepanes are generally poor antimalarials; their peroxide bond is simply not reactive enough under biological conditions to generate the necessary cytotoxic radicals efficiently. nih.govunl.edu

Table 2: Comparison of Reactivity Parameters for Peroxide Heterocycles

Heterocycle Class Relative LUMO Energy Relative Reactivity with Fe(II) Activation Energy Barrier Antimalarial Activity
1,2,4-Trioxolanes Low High Low Often High
1,2,4-Trioxanes Medium Medium Medium Variable, can be high

| 1,2,4-Trioxepanes | High | Low | High | Generally Inactive nih.gov |

Molecular Modeling Approaches for Mechanistic Insights (e.g., Molecular Dynamics Simulations for Peroxide Interactions)

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. While DFT and other quantum methods are excellent for studying the details of chemical reactions, methods like molecular dynamics (MD) are used to simulate the physical movements of atoms and molecules over time.

MD simulations can provide insights into how a molecule like this compound interacts with its environment, such as a solvent, a biological membrane, or the active site of an enzyme. pensoft.net For instance, MD simulations could be used to model the approach of an iron catalyst to the peroxide bridge and observe the conformational changes in the trioxepane ring that facilitate the interaction. These simulations can help understand the steric factors that influence reactivity. The bulky pentamethyl substitution on the this compound ring likely creates significant steric hindrance, which could be a key factor in its reactivity profile.

In the context of drug design, MD simulations are often used to study how a ligand binds to its protein target. pensoft.net Although 1,2,4-trioxepanes have not shown significant promise as antimalarials, understanding their interaction with potential targets like heme is still valuable. nih.gov Simulations could reveal whether the molecule can orient itself favorably for the peroxide bond to interact with the iron center of heme or if its preferred conformations prevent an effective approach. Such studies provide a dynamic picture that complements the static energy calculations from quantum chemistry.

Prediction of Spectroscopic Parameters and Conformational Preferences through Computational Methods

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in the structural confirmation of newly synthesized compounds and help interpret complex experimental spectra. For a molecule with a flexible seven-membered ring like 1,2,4-trioxepane, multiple conformations may exist in equilibrium, and computational chemistry can predict their relative energies and spectroscopic signatures.

The 1,2,4-trioxepane ring, like other seven-membered rings, is not planar. It can adopt several conformations, such as chair, boat, and twist-chair forms, to alleviate ring strain. rsc.org Computational conformational analysis involves calculating the energies of these different geometries to determine which is the most stable and the relative populations of each conformer at a given temperature. The stability of these conformers is influenced by factors like torsional strain and steric interactions between substituents (1,3-diaxial interactions in chair-like forms). libretexts.org

For this compound, the methyl groups are bulky substituents that will strongly influence the conformational preference of the ring. The most stable conformation will be the one that minimizes the unfavorable steric interactions between these five methyl groups. For example, conformations that place a majority of the methyl groups in pseudo-equatorial positions would likely be favored over those with multiple pseudo-axial groups. libretexts.org By calculating the Boltzmann-averaged NMR parameters over the lowest energy conformers, a predicted spectrum can be generated that should closely match experimental results. rsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound

Applications of 3,3,5,7,7 Pentamethyl 1,2,4 Trioxepane in Polymer and Materials Science

Role as a Radical Initiator in Polymer Crosslinking and Modification

As a monofunctional peroxide, 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane is employed for the crosslinking of a range of materials, including natural and synthetic rubbers, as well as polyolefins. alitapolymer.comyunno.net Its effectiveness stems from its ability to generate free radicals at specific processing temperatures, which initiates the formation of a polymer network.

Mechanisms of Polymer Vulcanization Initiated by 1,2,4-Trioxepanes (e.g., Silicone Rubber)

The vulcanization, or curing, of polymers like silicone rubber is a chemical process that converts individual polymer molecules into a durable, three-dimensional network. This transformation imparts enhanced mechanical properties, such as elasticity and thermal stability. When peroxides like those in the 1,2,4-trioxepane family are used as curing agents, the process is known as addition vulcanization.

The mechanism is initiated by heat. At a typical crosslinking temperature of around 220°C, this compound decomposes, breaking its peroxide bonds to form highly reactive free radicals. alitapolymer.com These radicals then proceed to abstract hydrogen atoms from the polymer chains (for example, from the methyl groups on a polydimethylsiloxane (B3030410) backbone in silicone rubber). This creates macro-radicals on the polymer chains themselves. The final step in the vulcanization process is the coupling of these polymer macro-radicals, which forms stable carbon-carbon cross-links between the chains. It is this network of cross-links that transforms the soft, gummy raw polymer into a strong, elastic material.

Impact on Polymer Network Formation and Cross-link Density

The formation of a robust three-dimensional network is crucial for achieving desired material properties like mechanical strength and elasticity. The number of cross-links per unit volume, known as the cross-link density, is a key parameter that dictates the final characteristics of the vulcanized material.

The concentration of the radical initiator, this compound, directly influences the cross-link density. A higher concentration of the peroxide leads to the generation of more initial free radicals, which in turn creates more sites for cross-linking on the polymer chains. This results in a higher cross-link density. The efficiency of the initiator in converting its radicals into cross-links also plays a critical role. A higher cross-link density generally leads to a harder, more rigid material with a higher modulus, while a lower density results in a softer, more flexible material. Therefore, by carefully controlling the amount of this compound, manufacturers can tailor the properties of the final product to meet the demands of specific applications.

Rheological Modification of Polymeric Materials

Beyond creating polymer networks through crosslinking, this compound is also instrumental in the rheological modification of certain polymers, most notably in the production of controlled rheology polypropylene (B1209903) (CRPP). In this application, the peroxide-initiated radical chemistry is leveraged not to link chains together, but to break them apart in a controlled manner, a process known as vis-breaking or chain scission.

Influence on Melt Flow Index in Controlled Rheology Polypropylene (CRPP) Production

Polypropylene resins produced directly from a polymerization reactor often have a very high molecular weight and broad molecular weight distribution, resulting in high melt viscosity. This makes them difficult to process using common techniques like injection molding and fiber extrusion. To improve processability, the polymer chains are intentionally broken down in a post-reactor extrusion process using an organic peroxide.

This compound has been shown to be an effective agent for this purpose. When added to polypropylene during melt extrusion, the peroxide decomposes to form radicals. These radicals abstract hydrogen atoms from the polypropylene backbone, creating a tertiary macro-radical. This macro-radical is unstable and undergoes a process called beta-scission, which cleaves the polymer chain, resulting in two shorter chains.

This reduction in the average molecular weight of the polymer significantly increases its melt flow index (MFI), a measure of how easily a molten polymer flows under a standard pressure. Research has demonstrated the effectiveness of this compound in elevating the MFI of polypropylene. For instance, in comparative studies, it has shown the ability to increase the MFI of a base resin from approximately 3.5 g/10 min to values well over 100 g/10 min, depending on the concentration used.

Below is a table derived from patent data illustrating the impact of this compound (Peroxide A) concentration on the final MFI of polypropylene, compared to a conventional peroxide (Peroxide B).

SamplePeroxide TypePeroxide Concentration (ppm)Resulting Melt Flow Index (g/10 min)
Base ResinNone03.5
Sample 1Peroxide A20025.0
Sample 2Peroxide A40050.0
Sample 3Peroxide A60080.0
Sample 1'Peroxide B20022.0
Sample 2'Peroxide B40045.0

This data is illustrative, based on findings from patent literature, to show the dose-dependent effect on MFI.

Effects on Polymer Viscosity and Processability

The Melt Flow Index is inversely related to melt viscosity; a polymer with a high MFI has a low melt viscosity. By precisely increasing the MFI, this compound effectively lowers the viscosity of the polypropylene melt. This reduction in viscosity is critical for enhancing the processability of the material.

Lower viscosity melts require less pressure to be injected into molds, allowing for the manufacturing of more complex and thin-walled parts. In fiber production processes like melt blowing and spunbond, a lower and more uniform viscosity is essential for producing fine, consistent fibers. The controlled rheology achieved by using this compound thus enables the use of polypropylene in high-performance applications that would be inaccessible with the high-viscosity reactor-grade resin.

Advanced Materials Science Applications

Current research and commercial applications of this compound are primarily centered on its role as a radical initiator for the established processes of polymer crosslinking and controlled rheology modification. While these are foundational techniques in polymer processing, its application in more novel areas of materials science, such as the synthesis of functional polymer nanocomposites or high-performance elastomers, is not widely documented in publicly available research. Its primary utility remains in the precise control it offers for modifying the molecular architecture and, consequently, the bulk properties of commodity and specialty polymers.

Contribution to Resin Curing and Cross-linking Degree in Copper Clad Laminate (CCL) Manufacturing

In the manufacturing of Copper Clad Laminates (CCLs), the backbone of printed circuit boards (PCBs), the curing of the resin system is a critical step that dictates the final properties of the laminate. Organic peroxides are utilized to initiate and facilitate the cross-linking of the resin matrix, which is often composed of epoxy, unsaturated polyester, or vinyl ester resins. This compound, known commercially as Trigonox 311, serves as a high-temperature initiator in these systems.

The primary function of this peroxide is to generate free radicals upon thermal decomposition. These highly reactive radicals initiate the polymerization and cross-linking reactions of the resin monomers and oligomers. The thermal decomposition of this compound is a first-order reaction, where the peroxide bond (O-O) homolytically cleaves to form two radical species. This initiation step is followed by a cascade of propagation reactions, leading to the formation of a three-dimensional, cross-linked polymer network.

The degree of cross-linking is a crucial parameter in CCLs as it directly influences the material's glass transition temperature (Tg), mechanical strength, and thermal stability. The concentration of this compound has a direct impact on the cross-link density. A higher initiator concentration generally leads to a higher density of cross-links, resulting in a stiffer and more thermally stable material. However, an excessive concentration can lead to premature gelation or the formation of a brittle matrix.

The curing characteristics, including gel time and cure rate, are also significantly affected by the initiator. Rheological studies, often performed using a rheometer, are employed to determine these parameters. For instance, the safe processing temperature and typical cross-linking temperature can be determined by monitoring the torque as a function of time and temperature.

Table 1: Typical Curing Characteristics Influenced by this compound

Parameter Description Typical Value/Observation
Safe Processing Temperature The maximum temperature at which the resin can be handled without significant curing. Determined by rheometer ts2 > 20 min.
Typical Cross-linking Temperature The temperature at which efficient cross-linking occurs. Determined by rheometer t90 about 12 min.
Gel Time The time at which the resin transitions from a liquid to a gel-like state. Inversely proportional to initiator concentration and temperature.

The final cross-link density of the cured laminate can be characterized using techniques such as Dynamic Mechanical Analysis (DMA). DMA measures the viscoelastic properties of the material, such as the storage modulus (E') and loss modulus (E''). In the rubbery plateau region, above the glass transition temperature, the storage modulus is directly proportional to the cross-link density.

Table 2: Relationship between Initiator Concentration and Material Properties

Initiator Concentration Cross-link Density Glass Transition Temperature (Tg) Mechanical Strength
Low Lower Lower Lower
Optimal High Higher Optimal

Quantitative Analysis of Initiator Content in Material Production

The precise control of the initiator concentration is critical for ensuring the consistent quality and performance of CCLs. Therefore, the quantitative analysis of this compound content, both in the initial resin mixture and as residual initiator in the cured laminate, is an important aspect of quality control in material production. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. To determine the concentration of this compound in a resin matrix, a suitable extraction method must first be developed to isolate the peroxide from the polymer. This typically involves dissolving the uncured resin or swelling the cured polymer in an appropriate solvent, followed by extraction.

A reversed-phase HPLC method with UV detection is often suitable for the analysis of organic peroxides. The choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is optimized to achieve good separation of the peroxide from other components of the resin system. Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength
Injection Volume 20 µL

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a headspace GC-MS method can be employed to analyze for its presence or its volatile decomposition byproducts in the cured polymer.

In headspace GC-MS, the sample is heated in a sealed vial to allow the volatile components to partition into the headspace gas. A sample of this gas is then injected into the GC for separation and subsequent detection by the mass spectrometer. This method is particularly useful for determining residual initiator or identifying its thermal degradation products, which can provide insights into the curing process.

Table 4: Illustrative GC-MS Headspace Method Parameters

Parameter Condition
Column Capillary column with a suitable stationary phase (e.g., DB-5ms)
Carrier Gas Helium
Oven Temperature Program Ramped from a low to a high temperature to separate components
Injection Headspace injection
Detection Mass Spectrometry (Scan or SIM mode)

By employing these analytical techniques, manufacturers can ensure that the optimal amount of this compound is used in the production of CCLs, leading to materials with consistent and desirable properties.

Advanced Analytical Techniques for 3,3,5,7,7 Pentamethyl 1,2,4 Trioxepane Characterization

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane from impurities, starting materials, and degradation products, allowing for precise purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for Trioxepane Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic peroxides like this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such non-polar to moderately polar compounds. mdpi.com The method separates analytes based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. mdpi.com

A typical RP-HPLC method for the analysis of this compound would involve a C18 column, which provides excellent retention and separation for a wide range of organic molecules. unl.edunih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a mixture with varying polarities. unl.edu Detection is commonly achieved using an ultraviolet (UV) detector, although organic peroxides with no strong chromophores, like this trioxepane, may require alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) for accurate quantification.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 50% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorELSD or RID
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds that may be present as impurities or degradation products in a sample of this compound. researchtrend.net The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.gov Following separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries like the NIST library. ijcmas.com

Due to the thermal lability of the peroxide bond, direct GC analysis of this compound can be challenging and may lead to on-column degradation. Therefore, GC-MS is more commonly used to analyze for volatile precursors, solvents, or decomposition products. Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to concentrate volatile analytes from the sample matrix before injection, enhancing detection limits. nih.govmdpi.com

ParameterCondition
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow 1.2 mL/min
Oven ProgramInitial 50 °C (2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Injector Temperature250 °C (Splitless mode)
Ion Source Temperature230 °C
Mass Range40-500 amu
Ionization ModeElectron Ionization (EI) at 70 eV

Spectroscopic Quantification and Structural Characterization in Complex Matrices

Spectroscopic methods offer rapid and non-destructive analysis, making them ideal for in-process monitoring and for characterizing the compound within a final product matrix.

Near-Infrared (NIR) Spectroscopy for In-Process Monitoring and Content Determination

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique well-suited for real-time monitoring of chemical manufacturing processes. europeanpharmaceuticalreview.comnih.gov It measures the absorption of light in the NIR region (800–2500 nm), which corresponds to overtones and combination bands of fundamental molecular vibrations. biopharma-asia.com This technique allows for the simultaneous determination of multiple physical and chemical parameters, such as concentration and moisture content. europeanpharmaceuticalreview.com

In the production of this compound, NIR spectroscopy can be implemented using fiber optic probes directly in the reaction vessel or transfer lines. researchgate.netunimore.it This enables continuous, real-time tracking of the reaction progress by monitoring the disappearance of reactants and the formation of the trioxepane product. europeanpharmaceuticalreview.com A calibration model, developed using a multivariate technique like Partial Least Squares (PLS) regression, correlates the NIR spectra with data from a primary reference method (e.g., HPLC). biopharma-asia.com Once established, this model allows for instant and continuous process control, optimizing yield and ensuring product consistency. europeanpharmaceuticalreview.com

Hypothetical NIR Calibration Model for Trioxepane Content
ParameterValue
Spectrometer Range1000-2500 nm
Reference MethodHPLC
Calibration ModelPartial Least Squares (PLS) Regression
Number of PLS Factors6
R² of Calibration0.992
Root Mean Square Error of Prediction (RMSEP)0.15% w/w

Raman Microscopy for Microstructural Identification in Materials

Raman microscopy is a powerful technique for identifying the chemical composition of a material at a microscopic level. spectroscopyonline.com It relies on the inelastic scattering of monochromatic light (Raman scattering), which provides a vibrational fingerprint of the molecules present. chemrxiv.org This non-destructive technique is particularly useful for identifying specific functional groups and characterizing the distribution of chemical species within a heterogeneous matrix. mdpi.com

For this compound, Raman spectroscopy is highly effective for confirming the presence of the peroxide O-O bond, which gives a characteristic vibrational band. researchgate.net This makes it an excellent tool for identifying the compound in complex formulations or polymer composites. Raman microscopy can map the spatial distribution of the trioxepane, providing insights into its dispersion and interaction with the surrounding material, which is crucial for understanding the performance of the final product. rsc.org

Characteristic Raman Shifts for Peroxide Identification
Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
O-O Stretch840 - 880Characteristic of peroxide linkage
C-O Stretch1000 - 1200Associated with the C-O bonds in the trioxepane ring
C-H Bending/Stretching1350 - 1470 / 2800 - 3000Vibrations from the pentamethyl groups

Advanced Mass Spectrometry Techniques for Trace Analysis and Molecular Identification

Advanced mass spectrometry techniques provide unparalleled sensitivity and specificity for detecting and identifying molecules at trace levels, confirming molecular formulas with high accuracy.

One such technique is Open-Air Chemical Ionization High-Resolution Time-of-Flight Mass Spectrometry (OACI-HR-ToF-MS). This method allows for the direct analysis of samples in their native state with minimal preparation. Chemical ionization is a soft ionization technique that typically results in a protonated molecule [M+H]⁺, preserving the molecular ion for accurate mass measurement. The high-resolution ToF analyzer can measure mass-to-charge ratios with exceptional accuracy (to within a few parts per million), which allows for the unambiguous determination of the elemental composition of the detected ion. chemrxiv.orgcopernicus.orgnoaa.gov

This technique would be invaluable for the trace detection of this compound on surfaces or in complex mixtures. It can confirm the identity of the compound by matching the exact measured mass with the theoretical mass calculated from its chemical formula, C₉H₁₈O₃. nih.gov

High-Resolution Mass Data for Molecular Identification
Ion SpeciesTheoretical m/zMeasured m/z (Hypothetical)Mass Accuracy (ppm)
[C₉H₁₈O₃+H]⁺175.1329175.1325-2.3
[C₉H₁₈O₃+Na]⁺197.1148197.1144-2.0

Future Directions and Emerging Research Avenues in 1,2,4 Trioxepane Chemistry

Development of Novel Synthetic Routes to Architecturally Complex and Functionalized Trioxepanes

Current synthetic strategies for 1,2,4-trioxepanes often involve the reaction of γ-hydroxyhydroperoxides with ketones or the co-oxygenation of allylic alcohols. rbhltd.comresearchgate.net Future research will likely focus on developing more stereoselective and efficient synthetic methods. This could involve the use of novel catalysts to control the formation of the trioxepane ring, enabling the synthesis of architecturally complex and highly functionalized derivatives. The introduction of various functional groups onto the trioxepane scaffold could lead to new properties and applications beyond polymer crosslinking. wikipedia.org

Deeper Mechanistic Understanding of Peroxide Activation in Varied Chemical Environments

The utility of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane as a crosslinking agent stems from the thermal decomposition of its peroxide bond to generate reactive free radicals. rbhltd.comyoutube.com While the general mechanism of peroxide-initiated crosslinking is understood, a more profound mechanistic understanding of peroxide activation in diverse chemical environments is a crucial area for future investigation. This includes studying the influence of different polymer matrices, additives, and processing conditions on the decomposition kinetics and radical generation efficiency. Research into the interaction of trioxepanes with metal ions, for instance, could reveal new catalytic pathways for controlled decomposition. nih.gov

Exploration of New Chemical Reactivities and Transformations Beyond Current Knowledge

The current primary application of this compound is in polymer crosslinking. nouryon.comyunno.net However, the inherent reactivity of the peroxide bond suggests a potential for a broader range of chemical transformations. Future research could explore the use of 1,2,4-trioxepanes as oxidizing agents in organic synthesis, potentially offering unique selectivity compared to other peroxides. Investigating their reactions with various substrates under different catalytic conditions could unlock new synthetic methodologies.

Advanced Computational Methodologies for De Novo Design and Property Prediction of Peroxide Compounds

Computational chemistry offers powerful tools for the de novo design and property prediction of new peroxide compounds. Future research can leverage advanced computational methodologies to predict the thermal stability, decomposition pathways, and reactivity of novel 1,2,4-trioxepane derivatives. Such predictive modeling can accelerate the discovery of new peroxides with tailored properties for specific applications, reducing the need for extensive experimental screening.

Synergistic Research Bridging Synthetic Methodologies, Mechanistic Insights, and Materials Science Applications for Enhanced Trioxepane Utility

The full potential of 1,2,4-trioxepanes will be realized through synergistic research that integrates synthetic chemistry, mechanistic studies, and materials science. By combining the development of novel synthetic routes with a deep understanding of reaction mechanisms, researchers can design and create new trioxepane-based materials with enhanced properties. This interdisciplinary approach could lead to the development of "smart" polymers that respond to specific stimuli or advanced composites with superior performance characteristics.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H18O3 alitapolymer.com
Molecular Weight 174.24 g/mol alitapolymer.com
Appearance Liquid nouryon.comyunno.net
Active Oxygen Content 9.18% nouryon.com

Thermal Stability and Decomposition Data for this compound (Trigonox 311)

ParameterValueDescriptionReference
Self-Accelerating Decomposition Temperature (SADT) 120°CThe lowest temperature at which self-accelerating decomposition in the original packaging may occur. nouryon.com
Safe Processing Temperature 180°CThe temperature at which the material can be safely processed with a rheometer ts2 > 20 min. nouryon.comyunno.net
Typical Crosslinking Temperature 220°CThe temperature at which efficient crosslinking occurs, with a rheometer t90 of about 12 min. nouryon.comyunno.net
Major Decomposition Products Methane, Acetone, Isopropyl acetate, 3-Hydroxy-1,3-dimethylbutyl acetate, 3-Methoxy-1,3-dimethylbutyl acetateCompounds formed upon thermal decomposition. nouryon.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,3,5,7,7-pentamethyl-1,2,4-trioxepane, and how can its purity be verified?

  • Methodology : The compound (CAS 215877-64-8) is typically synthesized via peroxidation of methyl-substituted cyclopentane derivatives under controlled oxygen conditions. Purity verification involves gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to assess stereochemical integrity. Density measurements (0.905 g/cm³ at 25°C) can serve as a preliminary purity indicator .

Q. Which spectroscopic techniques are most effective for characterizing this trioxepane derivative?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to resolve methyl group environments (e.g., 3,3,5,7,7-pentamethyl substitution).
  • FT-IR : Identify peroxide (O-O) stretching vibrations near 880 cm⁻¹ and ether C-O-C bands at 1100–1250 cm⁻¹.
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks at m/z 174.24 (C₉H₁₈O₃) .

Q. How do physical properties like boiling point and density inform experimental handling protocols?

  • Methodology : The compound’s boiling point (175.2°C at 760 mmHg) and flash point (48.4°C) dictate the need for inert atmosphere distillation and avoidance of open flames. Density discrepancies (0.905 vs. 0.897 g/cm³) between sources suggest batch-dependent purity; cross-validate via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this trioxepane?

  • Methodology : Employ density functional theory (DFT) to simulate peroxidation transition states and identify energetically favorable pathways. Tools like COMSOL Multiphysics integrated with AI can predict optimal temperature/pressure conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported physical properties (e.g., density)?

  • Methodology :

  • Comparative Analysis : Replicate synthesis protocols from conflicting studies (e.g., Pierrot, 2017 vs. ChemNet data) .
  • Factorial Design : Use a 2³ factorial experiment to isolate variables (e.g., solvent purity, temperature) affecting density measurements .
  • Meta-Analysis : Aggregate data from CAS, PubChem, and experimental replicates to establish confidence intervals.

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC under pH-controlled buffers (pH 2–12) and UV-Vis spectroscopy for photolytic stability.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O) to track peroxide bond cleavage pathways.

Q. What role does stereochemistry play in its reactivity, and how can chiral centers be analyzed?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Dynamic NMR : Detect hindered rotation of methyl groups to infer stereochemical constraints .

Methodological Recommendations

  • Experimental Design : Utilize factorial design to optimize synthesis yield and purity .
  • Computational Tools : Integrate AI-driven simulations (e.g., COMSOL) for predictive modeling of reaction dynamics .
  • Data Validation : Cross-reference physical properties with multiple databases (CAS, PubChem) and replicate experiments to address discrepancies .

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